

An In-depth Technical Guide to the Synthesis and Purification of Diethyl Azelate

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Compound of Interest

Compound Name: Diethyl azelate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of **diethyl azelate**, a versatile diester with applications in the pharmaceutical, cosmetic, and chemical industries.[1][2][3] This document details the prevalent synthetic methodologies, purification protocols, and relevant quantitative data to assist researchers and professionals in its efficient production and handling.

Introduction

Diethyl azelate (DEA), also known as diethyl nonanedioate, is the diethyl ester of azelaic acid. Its chemical formula is $C_{13}H_{24}O_4$, and it has a molecular weight of 244.33 g/mol.[1] DEA is a colorless to light yellow liquid with a faint fruity odor.[2] It serves as a valuable chemical intermediate in organic synthesis and is explored for various therapeutic uses, particularly in dermatology and oncology due to its immunomodulatory and anti-inflammatory properties.[1] Furthermore, it finds application as an emollient in cosmetics, a plasticizer, and an insect repellent.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **diethyl azelate** is presented in the table below.

Property	Value	Reference
CAS Number	624-17-9	[4][5]
Molecular Formula	C ₁₃ H ₂₄ O ₄	[4][6]
Molecular Weight	244.33 g/mol	[4][6]
Appearance	Colorless to light yellow liquid	[2][4]
Boiling Point	172 °C at 18 mmHg	[5][7]
Melting Point	-16 to -15.8 °C	[5][7]
Density	0.973 g/mL at 25 °C	[5][7][8]
Refractive Index (n ₂₀ /D)	1.435	[7][8]
Solubility	Soluble in organic solvents like ether and alcohol; insoluble in water.	[2]

Synthesis of Diethyl Azelate

The most common method for synthesizing **diethyl azelate** is the Fischer-Speier esterification of azelaic acid with ethanol in the presence of an acid catalyst.[9][10] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.[11]

Fischer Esterification: Experimental Protocol

This protocol is based on a commonly cited method for the synthesis of **diethyl azelate**. [6]

Materials:

- Azelaic Acid
- Anhydrous Ethanol (200 proof USP)
- Anhydrous Hydrogen Chloride (gas) or concentrated Sulfuric Acid

- Ethyl Acetate
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Equipment:

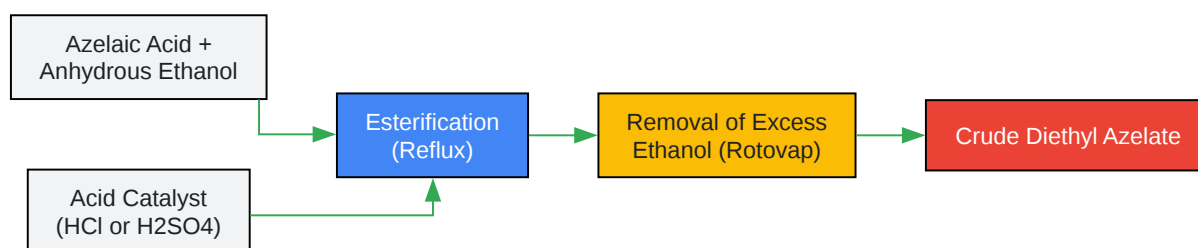
- Gas washing bottle or round-bottom flask with a reflux condenser
- Stirring apparatus
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: In a gas washing bottle or a round-bottom flask, combine azelaic acid and a significant excess of anhydrous ethanol.
- Catalyst Addition:
 - Using Hydrogen Chloride: Bubble anhydrous hydrogen chloride gas through the stirred solution at room temperature. The gas is readily soluble in ethanol. Continue the addition for a period of time (e.g., 2 hours) and then allow the mixture to stir overnight.^[6]
 - Using Sulfuric Acid: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Reaction: Heat the mixture to reflux and maintain it for several hours (e.g., 2 hours) to drive the esterification.^[6]

- Initial Work-up: After cooling the reaction mixture to room temperature, a significant portion of the dissolved hydrogen chloride (if used) can be driven off by gentle heating in an open flask. [6] The excess ethanol is then removed under reduced pressure using a rotary evaporator, yielding the crude **diethyl azelate** as a clear, slightly yellow oil.[6]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **diethyl azelate** via Fischer esterification.

Purification of Diethyl Azelate

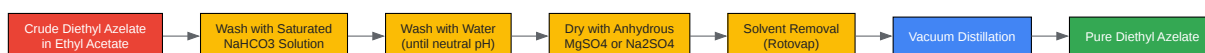
The crude **diethyl azelate** obtained from the synthesis contains unreacted azelaic acid, the acid catalyst, and potentially some monoester. A multi-step purification process is necessary to obtain a high-purity product.

Purification Protocol

- Dissolution: Dissolve the crude **diethyl azelate** in an organic solvent such as ethyl acetate. [6]
- Neutralization and Washing:
 - Transfer the solution to a separatory funnel and wash it several times with a saturated aqueous solution of sodium bicarbonate. This step neutralizes and removes any remaining acidic catalyst and unreacted azelaic acid.[6][12]
 - Follow the bicarbonate washes with several washes with water until the pH of the aqueous layer is neutral.[6]

- A final wash with brine (saturated NaCl solution) can be performed to aid in the removal of water from the organic layer.[12]
- Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[12]
- Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator.[6][12]
- Vacuum Distillation: For high purity, the semi-purified **diethyl azelate** is subjected to vacuum distillation.[6][12] This is a crucial step for separating the desired diester from any remaining impurities, especially the monoester, which will have a higher boiling point. Collect the fraction that distills at the appropriate temperature and pressure for **diethyl azelate** (e.g., 172 °C at 18 mmHg).[5][7]

Purification Workflow Diagram



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Caption: A typical workflow for the purification of **diethyl azelate**.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the synthesis and purification of **diethyl azelate**.

Parameter	Value/Range	Notes	Reference
Synthesis			
Reactant Ratio (Azelaic Acid:Ethanol)	1:10 (by volume)	A large excess of ethanol is used to drive the equilibrium towards the product.	[6]
Reaction Temperature	Reflux	The boiling point of the ethanol solvent.	[6]
Reaction Time	2 hours (reflux)	Followed by overnight stirring in some protocols.	[6]
Yield	~88% (theoretical)	This is a reported yield after purification.	[6]
Purification			
Purity (Technical Grade)	~90%	Commercially available technical grade.	
Purity (High Grade)	>98%	Can be achieved through careful purification.	[3]
Purity (Analytical Standard)	99%	As determined by GC-MS for some applications.	[9][13][14]
Analysis			
GC-MS Column	HP-5 ms (30m x 0.25mm x 0.25µm)	A common column for the analysis of diethyl azelate.	[15]
GC Inlet Temperature	260 °C	A typical inlet temperature for GC analysis.	[15]

MS Detector
Temperature

230 °C

A typical detector
temperature for MS
analysis. [15]

Safety and Handling

Diethyl azelate is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.[2] It may be irritating to the eyes and skin.[2] Therefore, the use of personal protective equipment such as safety glasses and gloves is recommended.[4] Store in a cool, well-ventilated area away from open flames and strong oxidizing agents.[2] In case of inhalation, move the person to fresh air.[4] If there is skin contact, wash off with soap and plenty of water.[4] For eye contact, flush with water as a precaution.[4] If swallowed, rinse the mouth with water and do not induce vomiting.[4]

Conclusion

This technical guide has outlined a robust and widely used method for the synthesis of **diethyl azelate** via Fischer esterification, followed by a detailed purification protocol. The provided quantitative data and workflow diagrams offer a clear and concise reference for researchers and professionals. By following these established procedures, it is possible to produce high-purity **diethyl azelate** suitable for a range of applications in research, drug development, and other industries.

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